molecular formula C18H17ClO B11519411 5-chloro-1-(9H-fluoren-2-yl)pentan-1-one

5-chloro-1-(9H-fluoren-2-yl)pentan-1-one

Cat. No.: B11519411
M. Wt: 284.8 g/mol
InChI Key: SASPVLIQSCIJNQ-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

Molecular Formula

C18H17ClO

Molecular Weight

284.8 g/mol

IUPAC Name

5-chloro-1-(9H-fluoren-2-yl)pentan-1-one

InChI

InChI=1S/C18H17ClO/c19-10-4-3-7-18(20)14-8-9-17-15(12-14)11-13-5-1-2-6-16(13)17/h1-2,5-6,8-9,12H,3-4,7,10-11H2

InChI Key

SASPVLIQSCIJNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CCCCCl

Origin of Product

United States

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